1H-pyrido[4,3-d]pyrimidin-4-one
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Overview
Description
1H-pyrido[4,3-d]pyrimidin-4-one is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrido[4,3-d]pyrimidin-4-one typically involves a series of chemical reactions that require specific conditions to ensure the desired product is obtained. The synthetic routes often include steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. These methods allow for the efficient and cost-effective production of the compound. The industrial process often involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1H-pyrido[4,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine, while alkylation reactions may involve alkyl halides.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides or hydroxylated compounds, while reduction reactions may yield hydrogenated products. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups involved.
Scientific Research Applications
1H-pyrido[4,3-d]pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Medicine: this compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
List of Similar Compounds
Some similar compounds to this compound include:
- Compound A
- Compound B
- Compound C
These compounds share certain structural or functional similarities with this compound but may differ in specific properties or applications.
Properties
IUPAC Name |
1H-pyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h1-4H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADMRAMXLLLVGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC2=C1NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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